1-(4-Bromo-2-fluorobenzyl)piperazine
Overview
Description
1-(4-Bromo-2-fluorobenzyl)piperazine, also known as BFP, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.97 g/mol and a melting point of 111-113 °C. BFP is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis techniques have been explored for compounds related to "1-(4-Bromo-2-fluorobenzyl)piperazine". For example, (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl)piperazine was synthesized through salification and monosubstitution reactions, indicating a methodological approach for similar compounds (Y. Jian, 2011).
- Molecular Structure Analysis : The study of molecular structures is a key aspect. For instance, the piperazine ring in 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone adopts a chair conformation, providing insights into the structural dynamics of similar compounds (Cunlong Zhang et al., 2011).
Biomedical Research
- Imaging σ1 Receptors in the Brain : Piperazine compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine have shown potential in imaging σ1 receptors in the brain. This could be crucial for understanding neurological disorders such as Alzheimer's disease (Yingfang He et al., 2017).
- Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, synthesized from similar structures, have shown significant antimicrobial activity. This points towards the potential of "1-(4-Bromo-2-fluorobenzyl)piperazine" derivatives in antibacterial applications (D. S. Babu et al., 2015).
Radiopharmaceutical Research
- Dopamine Receptor Imaging : Compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride have been investigated for their metabolites and potential in dopamine receptor imaging, suggesting similar research avenues for "1-(4-Bromo-2-fluorobenzyl)piperazine" (T. Kawashima et al., 1991).
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBEINBLSTDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382308 | |
Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)piperazine | |
CAS RN |
870703-75-6 | |
Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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